molecular formula C20H25N3O B7573304 [2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone

[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone

Cat. No. B7573304
M. Wt: 323.4 g/mol
InChI Key: QIFMEVOTMMTDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone, also known as MPMPQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPMPQ is a member of the pyrrolidine family and is a quinoline derivative. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of [2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone is not fully understood. However, it has been shown to interact with various proteins and enzymes in cells, including protein kinase C and tubulin. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit protein kinase C activity. Additionally, it has been shown to have potential as a fluorescent probe for imaging cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone in lab experiments is its potential as a fluorescent probe for imaging cells and tissues. Additionally, it has been shown to have activity against various cancer cell lines, making it a potential candidate for further cancer research. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

Possible future directions for [2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone research include further studies on its mechanism of action, potential side effects, and its use as a fluorescent probe for imaging cells and tissues. Additionally, it may have potential as a therapeutic agent for cancer treatment. Further studies may also explore the use of [2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone has been synthesized using various methods, including the reaction of 4-methylquinoline-2-carbaldehyde with 2-(1-methylpyrrolidin-2-yl)pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.

Scientific Research Applications

[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have activity against various cancer cell lines, including lung and breast cancer cells. [2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone has also been studied for its potential as a fluorescent probe for imaging cells and tissues. Additionally, it has been shown to have potential as an inhibitor of protein kinase C, an enzyme that plays a role in cell signaling.

properties

IUPAC Name

[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-14-13-17(21-16-8-4-3-7-15(14)16)20(24)23-12-6-10-19(23)18-9-5-11-22(18)2/h3-4,7-8,13,18-19H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFMEVOTMMTDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)N3CCCC3C4CCCN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone

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